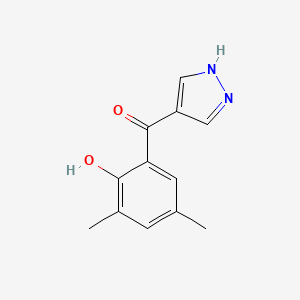

4-(3,5-Dimethyl-2-hydroxybenzoyl)pyrazole

Description

Contextualization within Pyrazole (B372694) Chemistry and Derivatives

Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. nih.govresearchgate.net Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. nih.govresearchgate.net The structure of 4-(3,5-Dimethyl-2-hydroxybenzoyl)pyrazole combines this potent pyrazole core with a substituted benzoyl moiety at the 4-position.

The substitution pattern on the pyrazole ring is crucial in determining its chemical properties and biological function. Electrophilic substitution reactions typically occur at the C4 position, making it a key site for functionalization. chim.it The presence of a benzoyl group at this position introduces a keto-linker and an additional aromatic system, significantly expanding the molecule's structural complexity and potential for interaction with biological targets. The specific substituents on the benzoyl ring—two methyl groups and a hydroxyl group—further modulate the compound's electronic and steric properties, influencing its reactivity, solubility, and capacity for hydrogen bonding.

Historical Perspectives on Substituted Pyrazole Synthesis and Utility

The history of pyrazole chemistry dates back to 1883, when Ludwig Knorr first synthesized a pyrazole derivative. mdpi.com The most classical and enduring method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. nih.gov For instance, the reaction of acetylacetone (B45752) with hydrazine hydrate (B1144303) readily yields 3,5-dimethylpyrazole (B48361). jocpr.com

Over the decades, numerous synthetic methodologies have been developed to afford polysubstituted pyrazoles with high regioselectivity. nih.govchim.it These methods include:

Cycloaddition reactions between 1,3-dipoles (like diazo compounds) and alkynes.

Condensation of α,β-unsaturated ketones with hydrazines.

Multicomponent reactions that allow for the construction of complex pyrazole derivatives in a single step.

The utility of substituted pyrazoles is vast, with many derivatives finding commercial application. A notable example is the anti-inflammatory drug Celecoxib, which features a pyrazole core. nih.gov The widespread use of pyrazoles in pharmaceuticals and agrochemicals underscores the long-standing and continuing interest in synthesizing and evaluating new derivatives. biointerfaceresearch.commdpi.com

Rationale for Investigating the this compound Scaffold

While direct research on this compound is not extensively documented, a strong rationale for its investigation can be constructed by analyzing its structural components. The molecule represents a hybrid of three key pharmacophoric fragments: the pyrazole ring, the dimethylphenyl group, and the ortho-hydroxybenzoyl core.

The Pyrazole Core : As established, this is a well-known privileged scaffold associated with a multitude of biological activities. nih.govnih.gov Its ability to act as both a hydrogen bond donor and acceptor makes it a versatile binder to various enzymes and receptors.

The 3,5-Dimethyl Substitution : The presence of methyl groups at the 3 and 5 positions of the pyrazole ring provides steric bulk, which can influence binding selectivity to biological targets. It also increases the lipophilicity of the molecule, potentially affecting its pharmacokinetic properties.

The 2-Hydroxybenzoyl Moiety : This structural motif is found in many biologically active compounds. The ortho-hydroxyl group can form a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen, which planarizes the system and can be crucial for receptor binding. This feature is a key component of chalcones and other related flavonoids with known anti-inflammatory and anticancer properties. The linkage of this moiety to the C4 position of the pyrazole creates a specific three-dimensional architecture that could be explored for targeted inhibition of proteins like kinases or other enzymes.

The combination of these features in a single molecule creates a unique scaffold. The benzoylpiperidine fragment, a related structure, is also considered a privileged structure in medicinal chemistry, highlighting the value of combining aromatic ketone and heterocyclic motifs. mdpi.com Therefore, the investigation of this compound is rationalized by the potential for synergistic or novel biological activities arising from this specific combination of functional groups.

Overview of Research Objectives and Scope

Based on the preceding rationale, a research program focused on this compound would likely encompass several key objectives. The primary scope would be the synthesis, characterization, and evaluation of the compound's potential as a biologically active agent.

Key Research Objectives:

Synthesis and Optimization : To develop an efficient and regioselective synthetic route to this compound, likely involving a Friedel-Crafts acylation of a pre-formed pyrazole or a cyclization strategy using a suitably functionalized 1,3-dicarbonyl precursor.

Structural and Physicochemical Characterization : To fully characterize the compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and understand its conformational properties.

Biological Screening : To perform a broad-based screening of the compound's biological activity. Given the known activities of related pyrazoles, initial assays would likely focus on areas such as:

Antimicrobial (antibacterial and antifungal) activity.

Anti-inflammatory potential.

Cytotoxic activity against various cancer cell lines.

Structure-Activity Relationship (SAR) Studies : Should initial screening reveal promising activity, further research would involve the synthesis of analogues to explore SAR. This could involve modifying the substitution pattern on the benzoyl ring or the pyrazole core to optimize potency and selectivity.

The following table summarizes some of the documented biological activities for various classes of pyrazole derivatives, illustrating the potential therapeutic areas for new scaffolds like this compound.

| Pyrazole Derivative Class | Reported Biological Activities | Reference(s) |

| 1,3,5-Trisubstituted Pyrazoles | Anti-inflammatory, Analgesic | nih.gov |

| 4-Benzoyl Pyrazoles | Antimicrobial | researchgate.net |

| Pyrazole-Thiourea Hybrids | Antifungal | researchgate.net |

| Fused Pyrazoles (e.g., Pyrazolo[3,4-b]pyridines) | Anticancer, Kinase Inhibition | chim.it |

| N-Aryl Pyrazoles | Antiviral, Antitubercular | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

(2-hydroxy-3,5-dimethylphenyl)-(1H-pyrazol-4-yl)methanone |

InChI |

InChI=1S/C12H12N2O2/c1-7-3-8(2)11(15)10(4-7)12(16)9-5-13-14-6-9/h3-6,15H,1-2H3,(H,13,14) |

InChI Key |

MMBANPULFAZSDW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(=O)C2=CNN=C2)O)C |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a fundamental technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically protons (¹H) and carbon-13 (¹³C), specific chemical shifts, coupling constants, and signal integrations provide a detailed map of the molecular structure.

Proton NMR (¹H NMR) Analysis

A ¹H NMR spectrum of 4-(3,5-Dimethyl-2-hydroxybenzoyl)pyrazole would be expected to reveal distinct signals corresponding to the protons on the pyrazole (B372694) ring, the dimethyl-substituted hydroxybenzoyl group, and the hydroxyl and amine protons. The chemical shifts (δ, in ppm) and coupling patterns (J, in Hz) would provide critical information about the electronic environment and connectivity of these protons.

Table 1: Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, with its chemical shift indicating its chemical environment (e.g., aromatic, carbonyl, methyl).

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), amine (N-H), and aromatic (C=C) groups.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (hydroxyl) | Data Not Available |

| N-H stretch (pyrazole) | Data Not Available |

| C=O stretch (benzoyl) | Data Not Available |

| C=C stretch (aromatic) | Data Not Available |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and can offer insights into its structure through analysis of its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight, as well as other peaks representing fragments of the molecule.

Table 4: Expected Mass Spectrometry Data for this compound

| Fragment | Expected m/z Value |

|---|---|

| Molecular Ion [M]⁺ | Data Not Available |

Advanced Spectroscopic Characterization Techniques

Further structural confirmation and detailed analysis could be achieved using advanced spectroscopic techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) and X-ray crystallography. These methods could provide unambiguous assignment of all proton and carbon signals and determine the precise three-dimensional arrangement of the atoms in the solid state, respectively. However, no data from such studies on this compound have been reported.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting the properties of novel compounds like pyrazole (B372694) derivatives. nih.gov DFT studies, often employing functionals like B3LYP with basis sets such as 6-311+G**, are utilized to calculate the structural and spectroscopic data of molecules in their ground state. nih.gov

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational chemistry is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest potential energy. For a pyrazole derivative, this process would involve calculating the optimal bond lengths, bond angles, and dihedral angles. This analysis confirms the stability of the molecular structure. The electronic structure analysis then provides insights into the distribution of electrons within the molecule, which is crucial for understanding its chemical properties and reactivity.

Table 1: Representative Optimized Geometrical Parameters for a Pyrazole-Benzoyl Structure Note: The following data is representative of typical bond lengths found in similar heterocyclic structures and is for illustrative purposes. Specific values for 4-(3,5-Dimethyl-2-hydroxybenzoyl)pyrazole would require dedicated DFT calculations.

| Parameter | Bond | Typical Bond Length (Å) |

| Bond Length | C=O (carbonyl) | 1.23 |

| Bond Length | C-N (pyrazole ring) | 1.33 |

| Bond Length | N-N (pyrazole ring) | 1.36 |

| Bond Length | O-H (hydroxyl) | 0.96 |

Prediction of Spectroscopic Parameters

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. nih.gov Theoretical calculations can generate vibrational frequencies corresponding to Fourier-transform infrared (FTIR) and FT-Raman spectra. nih.gov Furthermore, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra. nih.gov The close agreement between calculated and observed spectral data provides strong evidence for the proposed molecular structure. nih.gov For pyrazole derivatives, characteristic signals include those from the methyl groups, aromatic protons, and the NH proton of the pyrazole ring. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of ligand-target interactions at a molecular level. nih.govnih.gov

Elucidation of Binding Modes and Interaction Energies

Docking simulations place the ligand into the binding site of a target protein in various conformations and orientations. A scoring function is then used to estimate the interaction energy for each "pose." This process elucidates the most probable binding mode of the ligand. The analysis of the best-scoring pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking, that stabilize the ligand-receptor complex. nih.govresearchgate.net For pyrazole derivatives, the pyrazole ring, hydroxyl groups, and benzoyl moiety can all participate in these critical binding interactions.

Prediction of Binding Affinities

The scoring functions used in molecular docking calculate a value—often referred to as a binding score or binding energy—that serves as an estimate of the binding affinity. nih.gov This value quantifies the strength of the interaction between the ligand and its target. Generally, a more negative binding score indicates a stronger predicted binding affinity. nih.gov These predicted affinities allow for the ranking of different compounds against a specific biological target, helping to prioritize candidates for further experimental investigation. nih.gov

Table 3: Example of Molecular Docking Results for a Ligand with a Target Protein Note: This table illustrates how docking results are typically presented. The values are hypothetical and for representative purposes only.

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Compound A | Kinase B | -9.3 | Lys72, Glu91, Leu144 |

| Compound B | Kinase B | -8.5 | Lys72, Asp161 |

| Reference Drug | Kinase B | -6.1 | Asp161, Phe162 |

In Silico ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity)

The prediction of ADMET properties is a critical step in the computational assessment of potential drug candidates. These predictions are based on the chemical structure of the molecule and are compared against established models derived from experimental data of a vast number of compounds.

For a novel compound like this compound, a typical in silico pharmacokinetic assessment would involve the calculation of several key parameters. These parameters help to estimate how the compound will be processed by the body. While specific data for this compound is not available, a general analysis would include:

Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability). These metrics indicate the extent to which the compound can be absorbed from the gastrointestinal tract into the bloodstream.

Distribution: Estimation of plasma protein binding and blood-brain barrier penetration. This helps in understanding where the compound is likely to travel within the body and if it can reach its intended target, especially for neurological targets.

Metabolism: Identification of potential interactions with cytochrome P450 (CYP) enzymes. Predicting whether the compound is a substrate or inhibitor of key CYP isoforms (e.g., CYP3A4, CYP2D6) is crucial for assessing potential drug-drug interactions.

Excretion: Prediction of the likely routes of elimination from the body, such as renal clearance.

Without specific studies on this compound, no quantitative data for these parameters can be provided.

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug. These evaluations are often based on a set of rules derived from the structural analysis of existing drugs.

Several established rules and filters are commonly used for this purpose:

Lipinski's Rule of Five: This is one of the most common rules for predicting oral bioavailability. It states that a compound is more likely to be orally bioavailable if it does not violate more than one of the following criteria:

Molecular weight less than 500 Daltons.

Log P (a measure of lipophilicity) less than 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

Ghose Filter: This filter provides a different set of physicochemical property ranges for a compound to be considered drug-like.

Veber's Rule: This rule relates to molecular flexibility and polar surface area, suggesting that compounds with 10 or fewer rotatable bonds and a polar surface area of 140 Ų or less are more likely to have good oral bioavailability.

A comprehensive in silico analysis of this compound would involve calculating these properties and comparing them against the established thresholds. However, the results of such specific calculations are not currently available in the reviewed literature.

The following table outlines the general parameters that would be assessed in a typical drug-likeness and bioavailability prediction for a compound like this compound, though the specific values for this compound remain undetermined from the available search results.

| Parameter | Description | General Acceptable Range for Oral Bioavailability |

| Molecular Weight (MW) | The mass of one mole of the compound. | < 500 g/mol |

| Log P | The logarithm of the partition coefficient between octanol (B41247) and water. | < 5 |

| Hydrogen Bond Donors | The number of N-H and O-H bonds. | ≤ 5 |

| Hydrogen Bond Acceptors | The number of N and O atoms. | ≤ 10 |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | < 140 Ų |

| Rotatable Bonds | The number of bonds that allow free rotation around them. | ≤ 10 |

Mechanistic Pathways in Pyrazole Synthesis and Reactivity

Reaction Mechanism Elucidation via Computational and Experimental Approaches

The elucidation of reaction mechanisms for pyrazole (B372694) synthesis, such as the common Knorr synthesis involving a 1,3-dicarbonyl compound and a hydrazine (B178648), has been a subject of detailed investigation. rsc.orgpharmajournal.net Kinetic data, supported by spectroscopic and mass spectrometry evidence, have revealed that these reactions can be more complex than previously understood, sometimes involving unexpected intermediates and autocatalytic pathways. rsc.org Both experimental and theoretical studies are employed to rationalize reaction pathways and understand the underlying mechanisms. mdpi.com

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying the molecular and electronic structure and behavior of pyrazole derivatives. nih.govresearchgate.neteurasianjournals.com These computational approaches allow for the investigation of reaction intermediates and transition states that may be difficult to observe experimentally. nih.gov For instance, DFT calculations have been used to link the electronic characteristics of pyrazole compounds to their experimental properties. nih.gov

Experimental techniques provide complementary insights. Kinetic studies, often performed using transient flow methods, can acquire precise data to build microkinetic models. rsc.org These models can reveal non-first-order reaction kinetics and the involvement of previously unreported intermediates under neutral conditions. rsc.org Spectroscopic methods are also vital for identifying reaction products and intermediates, confirming proposed structures and mechanisms. researchgate.netresearchgate.net

Transition State Analysis and Energy Barriers

Computational studies play a pivotal role in analyzing the transition states and energy barriers associated with pyrazole synthesis and transformations. These calculations provide quantitative insights into the feasibility and kinetics of a proposed reaction pathway. For example, DFT modeling has been used to analyze the energy barriers for the rearrangement of N-substituted pyrazoles, revealing high activation Gibbs energies (e.g., ~56 kcal mol⁻¹) for certain isomerizations. nih.gov

The surrounding medium can significantly influence these energy barriers. Studies on proton transfer in pyrazoles have shown that solvent molecules like water can lower the energetic barriers between tautomers by forming hydrogen-bonded transition states. nih.gov The presence of two water molecules was found to be optimal for stabilizing the transition state in the gas phase. nih.gov

The activation energy for the key dehydration step in the Knorr pyrazole synthesis is generally considered the rate-determining step under neutral pH conditions. rsc.org High-temperature synthesis methods have been explored to overcome significant activation energy barriers (50–70 kcal mol⁻¹), demonstrating that previously inaccessible transformations in solution can be achieved. nih.gov

Table 1: Calculated Activation Gibbs Energies for Isomerization of N-Substituted Pyrazoles

| Compound | Activation Gibbs Energy (kcal mol⁻¹) |

|---|---|

| 3-(1-phenyl-1H-pyrazol-2-yl)phenol | 55.4 |

| 1,5-diphenylpyrazole | ~56 |

| 1-(2-fluoroethyl)-3-methyl-1H-pyrazole | 68.3 |

This table presents data on the energy barriers for the isomerization of various N-substituted pyrazoles, illustrating the impact of substituents on reaction energetics. Data sourced from computational studies. nih.gov

Investigation of Regioselectivity and Stereoselectivity

The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of two constitutional isomers, making regioselectivity a critical aspect of pyrazole synthesis. rsc.orgnih.gov The regiochemical outcome is influenced by several factors, including the pH, solvent, and the electronic and steric properties of the substituents on both reactants. rsc.org

For instance, in the synthesis of fluorinated pyrazole analogs, the choice of solvent was found to dramatically influence regioselectivity. While reactions in ethanol (B145695) often yield mixtures of regioisomers, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can significantly favor the formation of one isomer. acs.org Specifically, HFIP as a solvent led to almost exclusive formation of the desired 5-substituted pyrazole derivatives in several cases.

Stereoselectivity is also a key consideration, particularly in the synthesis of more complex pyrazole-containing structures. The Michael addition reaction of pyrazoles to conjugated carbonyl alkynes has been developed to achieve a switchable synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles. nih.gov The presence or absence of a silver carbonate catalyst was found to be the key factor in controlling the stereochemical outcome, with Ag⁺ acting as a coordination guidance agent. nih.gov Similarly, 1,3-dipolar cycloaddition reactions are a common strategy where control of regioselectivity is paramount for accessing specifically substituted pyrazoles. nih.govthieme.deorganic-chemistry.org

Table 2: Effect of Solvent on Regioselectivity in Pyrazole Synthesis

| 1,3-Diketone Substrate | Solvent | Ratio of Regioisomers (2:4) |

|---|---|---|

| 1a (Ethyl 4,4,4-trifluoro-2,4-dioxobutanoate) | EtOH | 58:42 |

| 1a | TFE | 89:11 |

| 1a | HFIP | 97:3 |

| 1b (1-(2-furyl)-4,4,5,5,5-pentafluoro-1,3-pentanedione) | HFIP | >99:1 |

| 1c (1-(2-furyl)-4,4-difluoro-1,3-pentanedione) | HFIP | >99:1 |

This table demonstrates the significant improvement in regioselectivity achieved by using fluorinated alcohols as solvents in the reaction of various 1,3-diketones with methylhydrazine. Data adapted from studies on fluorinated tebufenpyrad (B1682729) analogs.

Reaction Kinetics and Process Monitoring

Understanding the kinetics of pyrazole formation is essential for optimizing reaction conditions and scaling up production. Kinetic studies have shown that the synthesis of pyrazolines, precursors to pyrazoles, can follow a pseudo-first-order rate law. researchgate.netresearchgate.net The rate-determining step in the Knorr synthesis is generally accepted to be the dehydration of a cyclic intermediate. rsc.org

However, recent investigations using transient flow methods have revealed more complex kinetic profiles, including autocatalysis, indicating that the reaction mechanism can be influenced by the products formed. rsc.org The reaction between arylhydrazines and trifluoromethyl-substituted diketones was found to be first order in both reactants at pH > 1.6. rsc.org Thermodynamic parameters such as activation energies (Ea), entropies (ΔS#), and Gibbs free energies (ΔG#) can be estimated from kinetic data to provide a deeper understanding of the reaction mechanism. researchgate.net

In-line Spectroscopic Techniques for Reaction Progression (e.g., FT-IR)

In-line spectroscopic techniques are powerful tools for real-time monitoring of chemical reactions, providing critical data on reaction kinetics, mechanism, and the influence of process variables. youtube.com Fourier-transform infrared (FT-IR) spectroscopy, often coupled with a fiber-optic probe, is widely used for this purpose in both research and industrial settings. jascoinc.com

By monitoring the characteristic vibrational frequencies of reactants, intermediates, and products, FT-IR allows for the continuous tracking of their concentrations throughout the reaction. youtube.com This provides a detailed reaction profile, enabling the identification of key reaction stages, the detection of transient intermediates, and the determination of reaction endpoints. youtube.comresearchgate.net Such real-time data is invaluable for process optimization, ensuring safety, and improving yield and product quality in the synthesis of pyrazoles and other chemical compounds. jascoinc.com

Electrochemical Reaction Mechanisms and Redox Behavior Investigations

Electrochemical methods offer an environmentally friendly and highly controllable approach to the synthesis and functionalization of pyrazole derivatives. researchgate.net Techniques like cyclic voltammetry are crucial for studying reaction mechanisms and predicting the efficiency of electrosynthetic processes. mdpi.com

The electrochemical oxidation of pyrazoles has been investigated for various functionalization reactions, including C-H halogenation (chlorination, bromination, and iodination) and N-arylation. mdpi.com The mechanism of C-H halogenation can involve the initial attack of a halogen on the N² nitrogen of the pyrazole ring, followed by rearrangement or deprotonation to yield the 4-halo-pyrazole. mdpi.com

Electrochemical methods can also be used to synthesize pyrazoles through oxidative aromatization of their pyrazoline precursors. rsc.org In some cases, an ECEC (electrochemical-chemical-electrochemical-chemical) mechanism is observed, where an electrochemically generated species undergoes a chemical reaction (like a Michael addition) followed by further electrochemical and chemical steps to form the final product. researchgate.net The redox behavior of pyrazole derivatives is fundamental to these transformations and is also relevant in fields like corrosion inhibition, where pyrazoles can form protective layers on metal surfaces through adsorption processes. nih.govresearchgate.net

Mechanistic Aspects of Functional Group Transformations on the Pyrazole Scaffold

The pyrazole ring is aromatic and can undergo various functional group transformations. pharmajournal.netglobalresearchonline.net The inherent electronic properties of the pyrazole ring dictate its reactivity. The C-4 position is generally nucleophilic and susceptible to electrophilic aromatic substitution, such as nitration, sulfonation, and halogenation. globalresearchonline.netresearchgate.net Conversely, the C-5 proton is the most acidic due to the electron-withdrawing nature of the adjacent sp² hybridized nitrogen atom, making this position prone to deprotonation and subsequent functionalization. researchgate.netacs.org

Transition-metal-catalyzed C-H functionalization has emerged as a powerful strategy for installing new carbon-carbon and carbon-heteroatom bonds on the pyrazole scaffold, avoiding the need for pre-functionalized starting materials. researchgate.net The N2 nitrogen atom of the pyrazole ring often acts as a directing group in these transformations, guiding the catalyst to functionalize a specific C-H bond. researchgate.net

Other transformations include the reduction of the pyrazole ring to form pyrazolines and pyrazolidines, and N-alkylation or N-acylation at the free N-H group. pharmajournal.net The azido (B1232118) group can also be a versatile functional handle; for example, the reaction of a 5-azidopyrazole derivative led to an unexpected redox disproportionation, resulting in the reduction of the azide (B81097) to an amine and the oxidation of an adjacent methyl group. mdpi.com Understanding the mechanisms of these transformations is key to the strategic synthesis of complex, highly functionalized pyrazole derivatives.

Investigation of Biological Activities: in Vitro and in Silico Studies

Antimicrobial Activity Studies

The pyrazole (B372694) nucleus is a metabolically stable scaffold known to exhibit a wide range of pharmacological properties, including antimicrobial activities. nih.govnih.gov Derivatives of this structure have been investigated for their ability to target various metabolic pathways in both Gram-positive and Gram-negative bacteria. nih.govnih.gov

Derivatives of the pyrazole nucleus have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. nih.gov Research into compounds structurally related to 4-(3,5-Dimethyl-2-hydroxybenzoyl)pyrazole, such as (3,5-dimethyl-1H-pyrazol-4-yl)-phenyldiazenes, has provided specific insights into their antibacterial spectrum. researchgate.net

One study screened a series of these related pyrazole compounds against four bacterial strains: Escherichia coli (Gram-negative), Proteus vulgaris (Gram-negative), Bacillus cereus (Gram-positive), and Staphylococcus aureus (Gram-positive). researchgate.net The antibacterial activity was determined using the agar (B569324) well diffusion method. researchgate.net Notably, a derivative, (3,5-dimethyl-1H-pyrazol-4-yl)-(4-chloro-phenyl)-diazene, showed strong activity against E. coli, B. cereus, and P. vulgaris, with its performance being comparable to the standard antibiotic tetracycline. researchgate.net

Table 1: Antibacterial Activity of a Related Pyrazole Derivative [(3,5-dimethyl-1H-pyrazol-4-yl)-(4-chloro-phenyl)-diazene]

| Bacterial Strain | Gram Type | Activity Level |

|---|---|---|

| Escherichia coli | Gram-Negative | Strong |

| Proteus vulgaris | Gram-Negative | Strong |

| Bacillus cereus | Gram-Positive | Strong |

| Staphylococcus aureus | Gram-Positive | Moderate |

Data sourced from a study on structurally similar (3,5-dimethyl-1H-pyrazol-4-yl)-phenyldiazenes. researchgate.net

The pyrazole scaffold is a key component in many compounds investigated for antifungal properties. nih.govnih.gov Studies on various pyrazole carboxamide derivatives have shown them to exhibit notable antifungal activity against a range of phytopathogenic fungi, including Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. nih.gov

For instance, certain isoxazolol pyrazole carboxylates demonstrated significant efficacy against R. solani. nih.gov In other studies, newly synthesized pyrazole derivatives were tested against fungal strains like Aspergillus niger and Aspergillus flavus. nih.gov One particular compound, designated as 3b in a study, was found to be the most effective, showing inhibition zone diameters of 32.0 mm and 30.0 mm against A. niger and A. flavus, respectively. nih.gov

Table 2: Antifungal Activity of Select Pyrazole Derivatives Against Various Fungal Strains

| Pyrazole Derivative Type | Fungal Strain | Observed Efficacy | Reference |

|---|---|---|---|

| Isoxazolol Pyrazole Carboxylate | Rhizoctonia solani | Strong (EC₅₀ value of 0.37 µg/mL) | nih.gov |

| Pyrazole Derivative "3b" | Aspergillus niger | High (Inhibition Zone: 32.0 mm) | nih.gov |

| Pyrazole Derivative "3b" | Aspergillus flavus | High (Inhibition Zone: 30.0 mm) | nih.gov |

| Pyrazole Carboxamides | Alternaria porri, Marssonina coronaria | Moderate | nih.gov |

The data represents findings for various pyrazole derivatives, not specifically this compound.

Antioxidant Activity Investigations

Many pyrazole and pyrazolone (B3327878) derivatives have been evaluated for their potential as antioxidant agents. nih.govnih.gov The antioxidant capacity is often linked to the ability of these compounds to donate hydrogen atoms or electrons to neutralize free radicals, a process that is crucial in mitigating oxidative stress. researchgate.net

The antioxidant potential of pyrazole derivatives is commonly assessed using in vitro radical scavenging assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This widely used spectrophotometric method measures the ability of a compound to scavenge the stable DPPH radical. researchgate.netjmchemsci.com When an antioxidant compound reduces the DPPH radical, the solution's color changes from purple to yellow, and the corresponding decrease in absorbance at 517 nm is measured. researchgate.net Studies on a series of pyrazolone derivatives revealed significant antiradical potency, with IC₅₀ values (the concentration required to scavenge 50% of DPPH radicals) ranging from 2.6 to 7.8 μM. nih.gov This indicates a high level of antioxidant activity, superior to that of the parent pyrazolone compound. nih.gov

FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay directly measures the electron-donating capacity of antioxidants. e3s-conferences.orgmdpi.com The mechanism involves the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form at a low pH, which results in the formation of an intense blue color. mdpi.com This assay provides a direct measure of the total antioxidant power of a compound. e3s-conferences.org

Table 3: Antioxidant Activity of Pyrazolone Derivatives in DPPH Assay

| Compound Type | Assay | Activity Range (IC₅₀) | Conclusion |

|---|---|---|---|

| Substituted Pyrazolone Derivatives | DPPH Radical Scavenging | 2.6 - 7.8 µM | Exhibited significant antiradical potency. |

Data sourced from a study on a series of pyrazolone compounds, which are structurally related to pyrazoles. nih.gov

Anti-Inflammatory Activity Assessments

Pyrazole derivatives are a well-established class of compounds with significant anti-inflammatory properties. nih.govsciencescholar.us Many of these agents have been clinically used as non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effect is often attributed to their ability to inhibit enzymes involved in the inflammatory cascade. nih.govnih.gov

The primary in vitro mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes. nih.gov The COX enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, key mediators of inflammation. nih.gov Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with fewer gastrointestinal side effects compared to non-selective COX inhibitors.

Studies on newly synthesized pyrazole derivatives have demonstrated potent and selective inhibitory activity against the COX-2 enzyme. nih.gov Several tested compounds showed good inhibitory activity at the nanomolar level. For example, select compounds exhibited IC₅₀ values towards the COX-2 enzyme ranging from 19.87 nM to 61.24 nM, with selectivity indices (COX-1 IC₅₀ / COX-2 IC₅₀) as high as 22.21, indicating a strong preference for COX-2 inhibition. nih.gov This selective inhibition of COX-2 and the subsequent reduction in prostaglandin (B15479496) E₂ (PGE₂) production are key in vitro indicators of their anti-inflammatory potential. nih.gov

Table 4: In Vitro COX-2 Inhibition by Novel Pyrazole Derivatives

| Compound ID | COX-2 IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|

| 2a | 19.87 | N/A |

| 3b | 39.43 | 22.21 |

| 4a | 61.24 | 14.35 |

| 5b | 38.73 | 17.47 |

| 5e | 39.14 | 13.10 |

Data represents findings for a series of newly synthesized pyrazole derivatives, illustrating the potential mechanism for this class of compounds. nih.gov

Cyclooxygenase (COX) Enzyme Inhibition

No studies were found that specifically investigated the inhibitory activity of this compound against COX-1 or COX-2 enzymes. The pyrazole nucleus is a key component of several known COX inhibitors, such as celecoxib. nih.govnih.gov Research into other pyrazole derivatives often includes in vitro assays to determine their IC50 values and selectivity for COX isoforms, but such data is not available for the specified compound. nih.govrsc.org

Antiviral Activity (e.g., Anti-HIV)

There is no available research in the scientific literature detailing the evaluation of this compound for antiviral activity, including against the Human Immunodeficiency Virus (HIV). While various pyrazole-based compounds have been synthesized and tested for their potential to inhibit viral replication, this specific molecule has not been the subject of such published studies. nih.gov

Other Reported Biological Activities (e.g., Antitubercular, Antitumor)

No scientific reports on the antitubercular or antitumor activities of this compound were identified. The pyrazole moiety is present in numerous compounds investigated for these therapeutic effects. researchgate.netmdpi.com For instance, various pyrazole derivatives have been screened against Mycobacterium tuberculosis and a range of cancer cell lines to assess their minimum inhibitory concentrations (MIC) or cytotoxic effects (IC50). nih.govnih.gov However, specific data for this compound is not documented in the available literature.

Structure Activity Relationship Sar Analysis

Influence of 3,5-Dimethyl Substitution on Biological Efficacy

The presence of dimethyl substitution at the 3 and 5 positions of the benzoyl ring is a critical determinant of the molecule's interaction with biological targets. In many bioactive scaffolds, methyl groups at these positions serve to enhance lipophilicity, which can improve membrane permeability and cellular uptake. Furthermore, the steric bulk of the methyl groups can lock the benzoyl ring into a specific conformation relative to the pyrazole (B372694) core. This conformational rigidity can be advantageous if it aligns with the optimal geometry for binding to a target protein, but detrimental if it introduces steric clashes.

For instance, within the broader class of benzoylpyrazole (B3032486) herbicides, it has been noted that substitutions on the benzoyl ring significantly influence efficacy. While the specific 3,5-dimethyl pattern of the target compound is not extensively documented, research on related structures suggests that the size and electronics of these substituents are crucial. The electron-donating nature of the methyl groups can also modulate the electronic properties of the aromatic ring, which may affect pi-stacking interactions within a receptor's active site.

Table 1: Postulated Effects of 3,5-Dimethyl Substitution

| Feature | Potential Influence on Bioactivity |

|---|---|

| Increased Lipophilicity | May enhance cell membrane penetration. |

| Steric Hindrance | Could enforce a bioactive conformation or lead to steric clashes with the target. |

Role of the 2-Hydroxybenzoyl Moiety in Bioactivity and Molecular Interactions

The 2-hydroxybenzoyl moiety is a well-established pharmacophore in numerous biologically active compounds, including many non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The ortho-hydroxyl group is strategically positioned to act as a hydrogen bond donor and acceptor, and it can also participate in chelation with metal ions present in the active sites of metalloenzymes. This chelation is a key interaction for many HPPD inhibitors.

Impact of Substituents on the Benzoyl Ring and Pyrazole Nitrogen

The nature of substituents on both the benzoyl ring and the pyrazole nitrogen is a pivotal factor in determining the biological activity of benzoylpyrazole derivatives.

Benzoyl Ring Substituents: As observed in herbicidal benzoylpyrazoles, substituents at the 2- and 4-positions of the benzoyl ring are particularly important. For instance, the presence of a methyl or chloro group at the 2-position and a sulfonyl group at the 4-position has been shown to be favorable for high herbicidal activity. researchgate.net In the case of 4-(3,5-Dimethyl-2-hydroxybenzoyl)pyrazole, the 3,5-dimethyl pattern, combined with the 2-hydroxy group, creates a unique electronic and steric profile that would need to be specifically tested to determine its impact on any given biological target.

Pyrazole Nitrogen Substituents: The substituent on the pyrazole nitrogen (N1 position) can significantly affect the compound's physicochemical properties, such as solubility and metabolic stability. In many bioactive pyrazoles, this position is often substituted with small alkyl or aryl groups. An unsubstituted NH, as implied by the name "pyrazole," allows the molecule to act as both a hydrogen bond donor and acceptor, which can be crucial for anchoring the molecule in a binding site.

Table 2: General SAR Trends for Benzoylpyrazole Analogues

| Position of Substitution | Favorable Substituents (General Bioactivity) | Potential Role |

|---|---|---|

| Benzoyl Ring (C2) | Small alkyl (e.g., -CH3), Halogen (e.g., -Cl) | Steric and electronic modulation of the benzoyl moiety. |

| Benzoyl Ring (C4) | Electron-withdrawing groups (e.g., -SO2CH3) | Enhance binding affinity through electronic interactions. |

Elucidation of Key Pharmacophores within the this compound Scaffold

Based on the analysis of its constituent parts, the key pharmacophoric features of this compound can be proposed. A pharmacophore model for this scaffold would likely include:

A Hydrogen Bond Donor/Acceptor: The pyrazole ring itself, with its two nitrogen atoms, provides opportunities for hydrogen bonding.

A Hydrogen Bond Donor/Acceptor and Potential Metal Chelator: The 2-hydroxybenzoyl moiety is a strong pharmacophoric feature, capable of forming key hydrogen bonds and chelating with metal ions.

Two Hydrophobic/Aromatic Regions: The pyrazole and the 3,5-dimethylphenyl rings represent two distinct hydrophobic regions that can engage in van der Waals and pi-stacking interactions with a biological target.

A Defined Spatial Arrangement of these Features: The linker between the pyrazole and benzoyl groups, along with the substitution patterns, dictates the three-dimensional orientation of these pharmacophoric elements.

Pharmacophore modeling of related pyrazole-containing compounds has been successfully used to identify novel inhibitors for various enzymes. nih.gov A similar approach for this compound would involve generating a 3D model of the molecule and identifying the spatial relationships between the key features identified above. This model could then be used to virtually screen compound libraries to find other molecules with similar pharmacophoric features and potentially similar biological activities.

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 4-(3,5-Dimethyl-2-hydroxybenzoyl)pyrazole and its analogs is poised to move beyond traditional methods, embracing principles of green and sustainable chemistry. Conventional syntheses of pyrazole (B372694) derivatives often involve multi-step procedures with harsh reagents and organic solvents, leading to significant environmental concerns. nih.govmdpi.com Emerging research focuses on the development of eco-friendly protocols that are not only efficient and high-yielding but also atom-economical and environmentally benign. mdpi.com

Future synthetic strategies are expected to include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer significant advantages in terms of efficiency and waste reduction. The development of novel MCRs could provide a direct and streamlined route to substituted 2-hydroxybenzoylpyrazoles.

Green Catalysts and Solvents: The use of biodegradable and recyclable catalysts, such as nano-catalysts, and green solvents like water or ionic liquids, is a growing trend in pyrazole synthesis. nih.gov Research into identifying suitable green catalytic systems for the specific synthesis of this compound will be a key area of focus.

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times and improve yields in the synthesis of heterocyclic compounds. nih.gov Applying these methods to the synthesis of the target compound could lead to more sustainable and scalable production processes.

| Synthetic Approach | Key Advantages | Potential Application for this compound |

| Multicomponent Reactions | High efficiency, atom economy, reduced waste | One-pot synthesis from readily available starting materials. |

| Green Catalysis | Use of renewable and recyclable catalysts, milder reaction conditions | Employing biocatalysts or metal-organic frameworks for selective synthesis. |

| Alternative Energy Sources | Reduced reaction times, lower energy consumption | Microwave or ultrasound irradiation to accelerate the cyclization step. |

Advanced Computational Approaches in Compound Design and Activity Prediction

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with desired properties and the prediction of their biological activities. For a compound like this compound, where experimental data is limited, in silico methods can provide valuable insights and guide future experimental work.

Key computational approaches that will shape the future research of this compound include:

Density Functional Theory (DFT) Calculations: DFT can be employed to understand the electronic and structural properties of the molecule, providing insights into its reactivity and potential interaction with biological targets. nih.govresearchgate.net

Molecular Docking: This technique can be used to predict the binding mode and affinity of this compound and its virtual analogs to the active sites of various enzymes and receptors. researchgate.net This can help in identifying potential biological targets and in the structure-based design of more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies: By analyzing a series of related compounds, QSAR models can be developed to correlate specific structural features with biological activity. These models can then be used to predict the activity of newly designed analogs of this compound before their synthesis.

Exploration of New Biological Targets and Mechanistic Pathways

The pyrazole scaffold is known to interact with a wide range of biological targets, exhibiting activities such as anti-inflammatory, antimicrobial, and anticancer effects. nih.gov The specific substitution pattern of this compound, featuring a 2-hydroxybenzoyl moiety, suggests several potential avenues for biological investigation.

Future research will likely focus on:

Kinase Inhibition: Many pyrazole derivatives are potent inhibitors of various kinases, which are key regulators of cellular processes and are often implicated in cancer. Screening this compound against a panel of kinases could reveal novel anticancer therapeutic opportunities. mdpi.com

Enzyme Inhibition: The 2-hydroxybenzoyl group is a common feature in compounds that inhibit enzymes like cyclooxygenases (COX), which are involved in inflammation. nih.gov Investigating the inhibitory potential of the target compound against COX-1 and COX-2 is a logical next step.

Antimicrobial Activity: The growing threat of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Screening this compound and its derivatives against a diverse panel of pathogenic microbes could identify new leads for anti-infective drugs. researchgate.net

Mechanistic Studies: For any identified biological activity, elucidating the underlying mechanism of action is crucial. This could involve studies on cellular signaling pathways, enzyme kinetics, and gene expression profiling to understand how the compound exerts its effects at a molecular level. nih.gov

Integration with Combinatorial Chemistry and High-Throughput Screening Methodologies

To efficiently explore the chemical space around the this compound scaffold and to identify new biological activities, the integration of combinatorial chemistry and high-throughput screening (HTS) will be essential.

Future directions in this area include:

Solid-Phase Synthesis of Pyrazole Libraries: Developing a solid-phase synthetic route for 2-hydroxybenzoylpyrazoles would enable the rapid generation of large libraries of diverse analogs. mdpi.comnih.gov This approach simplifies purification and allows for the systematic modification of different parts of the molecule.

Combinatorial Library Design: Utilizing computational tools to design focused combinatorial libraries with a high probability of interacting with specific biological targets will be a key strategy. This approach maximizes the efficiency of the screening process. nih.gov

High-Throughput Screening (HTS): Screening the synthesized libraries against a wide array of biological targets using automated HTS platforms can quickly identify promising lead compounds. nih.gov HTS can be applied to various assay formats, including enzyme inhibition assays, cell-based assays, and antimicrobial susceptibility testing.

The combination of these advanced methodologies will accelerate the discovery of novel derivatives of this compound with potentially valuable therapeutic or industrial applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-(3,5-Dimethyl-2-hydroxybenzoyl)pyrazole, and how can reaction parameters be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of substituted benzaldehydes with pyrazole precursors under reflux conditions. Critical parameters include solvent choice (e.g., ethanol or DMSO), reaction time (e.g., 4–18 hours), and acid catalysis (e.g., glacial acetic acid) to enhance cyclization efficiency . Yield optimization may require iterative adjustments of stoichiometry, temperature, and purification methods (e.g., recrystallization from ethanol-water mixtures) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyrazole backbone and substituent positions, while Infrared (IR) spectroscopy identifies functional groups like hydroxyl and carbonyl moieties . Mass spectrometry (MS) validates molecular weight, and High-Performance Liquid Chromatography (HPLC) ensures purity. Cross-referencing with databases like NIST Chemistry WebBook enhances accuracy .

Q. How should researchers design initial biological activity screens for this compound?

- Methodological Answer : Begin with in vitro assays such as MTT for cytotoxicity and enzyme inhibition studies targeting relevant pathways (e.g., kinases or oxidoreductases). Use positive controls (e.g., known inhibitors) and replicate experiments to establish baseline activity. Dose-response curves (1–100 µM) help determine IC₅₀ values .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different assay models?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cell lines, or enzyme isoforms). Validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric) and control for compound stability (e.g., HPLC monitoring). Statistical meta-analysis of replicate datasets can identify outliers .

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound?

- Methodological Answer : Perform Density Functional Theory (DFT) calculations to map electron distribution and reactive sites. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins, while Molecular Dynamics (MD) simulations assess conformational stability. Compare results with experimental SAR data to refine models .

Q. What crystallographic challenges arise during structural refinement of this compound, and how are they addressed?

- Methodological Answer : Small-molecule crystallography using SHELXL software is standard, but challenges include twinning or weak diffraction. Optimize crystal growth via solvent vapor diffusion and collect high-resolution data (≤1.0 Å). For disordered regions, apply restraints to bond lengths and angles during refinement .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer : Modify substituents to enhance solubility (e.g., introducing polar groups) or reduce metabolic degradation (e.g., fluorination). Use LogP calculations and in vitro assays (e.g., microsomal stability) to prioritize derivatives. Pharmacokinetic modeling (e.g., PK-Sim) predicts absorption and bioavailability .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-dependent biological responses?

- Methodological Answer : Fit dose-response data to sigmoidal models (e.g., Hill equation) using nonlinear regression tools (e.g., GraphPad Prism). Calculate confidence intervals for IC₅₀ values and apply ANOVA for multi-group comparisons. Replicate experiments (n ≥ 3) to ensure reproducibility .

Q. How should crystallographic data be validated to ensure structural accuracy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.